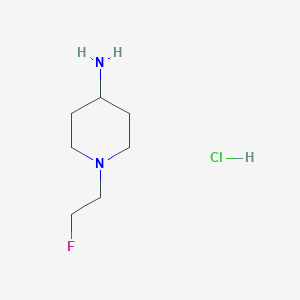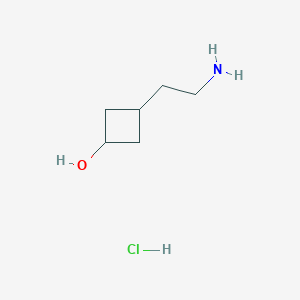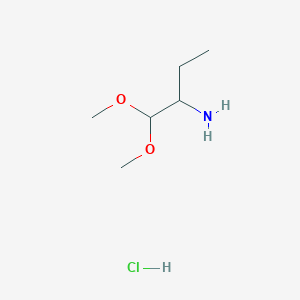
1-(2-Fluoroethyl)piperidin-4-amine hydrochloride
Übersicht
Beschreibung
1-(2-Fluoroethyl)piperidin-4-amine hydrochloride, also known as FEPAH, is a versatile and highly useful compound in a variety of scientific research applications. It is a synthetic organic compound that is made from the reaction of 1-fluoroethylpiperidine and hydrochloric acid. FEPAH is used for a variety of purposes, including as a reagent for the synthesis of other compounds, as a tool for studying biochemical and physiological effects, and as a ligand for certain proteins.
Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Crystal Structure
- Study: "Conformational analysis and crystal structure of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt" by Ribet et al. (2005).
- Findings: This study focused on the conformation of the piperidin ring and its thermal stability and phase transitions. The research revealed similarities between the solid and solution conformations of the compound (Ribet et al., 2005).
Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors
- Study: "Impact of Hydrolysis-Mediated Clearance on the Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors" by Teffera et al. (2013).
- Findings: This research explored a new ALK inhibitor with potential application for cancer treatment. It detailed the enzymatic hydrolysis and pharmacokinetics of this compound, focusing on the clearance and half-life of the compound (Teffera et al., 2013).
Reaction with Primary and Secondary Amines
- Study: "Nucleophilic attack on the carbon–carbon double bond. I. Reaction of primary and secondary amines with 2,2-di(4-nitrophenyl)-1,1-difluoroethene" by Leffek and Maciejewska (1986).
- Findings: Investigated the reaction of primary and secondary amines with difluoroethene, highlighting the kinetics and mechanisms involved in this chemical reaction (Leffek & Maciejewska, 1986).
Kinetics of Piperidine Reactions in Aprotic Solvents
- Study: "Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents" by Nudelman et al. (1986).
- Findings: Focused on the kinetics of the reaction between 1-fluoro-2,4-dinitrobenzene and piperidine in various solvents, exploring solvent effects on the reaction kinetics (Nudelman et al., 1986).
Synthesis of Piperidine Derivatives
- Study: "A convenient synthesis of 1′-H-spiro-(indoline-3,4′-piperidine) and its derivatives" by Xie et al. (2004).
- Findings: Presented a synthetic route to prepare 1′-H-spiro-(indoline-3,4′-piperidine) derivatives, illustrating the potential for generating compounds targeting GPCR (Xie et al., 2004).
Synthesis of Key Intermediates for Potent Deoxycytidine Kinase Inhibitors
- Study: "Practical Synthesis of 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a Key Intermediate in the Preparation of Potent Deoxycytidine Kinase Inhibitors" by Zhang et al. (2009).
- Findings: Detailed the synthesis of a key intermediate for potent deoxycytidine kinase inhibitors, showcasing an economical and efficient synthesis method (Zhang et al., 2009).
Studies on CO2 Absorption Characteristics and Corrosion Behavior
- Studies:
- "An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines" by Robinson et al. (2011).
- "A study of designer amine 4-amino-1-propyl-piperidine against the corrosion of carbon steel for application in CO2 capture" by Li et al. (2020).
- Findings: These studies examined the CO2 absorption characteristics of piperidine derivatives and evaluated the corrosion behavior of carbon steel in CO2-loaded solutions of these amines (Robinson et al., 2011), (Li et al., 2020).
Eigenschaften
IUPAC Name |
1-(2-fluoroethyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.ClH/c8-3-6-10-4-1-7(9)2-5-10;/h7H,1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENBADYCUJIHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoroethyl)piperidin-4-amine hydrochloride | |
CAS RN |
1315497-29-0 | |
| Record name | 1-(2-Fluoroethyl)-4-piperidinamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1446973.png)






![2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1446985.png)



